molecular formula C6H3Cl2F3N2 B567496 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine CAS No. 1211539-88-6

4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B567496
CAS No.: 1211539-88-6
M. Wt: 230.999
InChI Key: YCPDXWNOHPCYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine: is a halogenated heterocyclic compound. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The presence of chloro, chloromethyl, and trifluoromethyl groups makes this compound highly reactive and useful in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine typically involves the chlorination of 2-methyl-4,6-dichloropyrimidine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions. The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro and chloromethyl groups in 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

Chemistry: 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the interactions of halogenated pyrimidines with biological macromolecules such as DNA and proteins. It serves as a probe to investigate the mechanisms of enzyme inhibition and receptor binding.

Medicine: The compound is explored for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities. Its derivatives are screened for activity against various pathogens and cancer cell lines.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including intermediates for the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and receptors, leading to inhibition of their activity. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes and increasing its binding affinity to target proteins.

Comparison with Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)pyrimidine
  • 2-Chloro-5-(trifluoromethyl)pyrimidine
  • 4-Chloro-6-(trifluoromethyl)pyrimidine

Comparison: 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of both chloro and chloromethyl groups, which provide additional sites for chemical modification. This makes it more versatile in synthetic applications compared to its analogs. The trifluoromethyl group imparts increased stability and lipophilicity, enhancing its potential for biological activity.

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F3N2/c7-2-5-12-3(6(9,10)11)1-4(8)13-5/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPDXWNOHPCYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721357
Record name 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211539-88-6
Record name 4-Chloro-2-(chloromethyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.